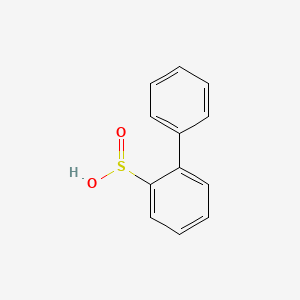
1,1'-Biphenyl-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-BIPHENYL-2-SULFINIC ACID is an organic compound belonging to the class of biphenyls and derivatives. It contains two benzene rings linked by a carbon-carbon bond and a sulfinic acid group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-BIPHENYL-2-SULFINIC ACID can be synthesized through several methods. One common approach involves the oxidation of 1,1’-biphenyl-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1,1’-BIPHENYL-2-SULFINIC ACID often involves the use of sulfinate salts as intermediates. These salts are stable and can be easily converted to the free sulfinic acid by acidification . The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-BIPHENYL-2-SULFINIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to the corresponding thiol.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1,1’-BIPHENYL-2-SULFINIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-BIPHENYL-2-SULFINIC ACID involves its interaction with molecular targets such as enzymes. For example, it can act as a substrate for desulfinase enzymes, leading to the formation of biphenyl derivatives . The pathways involved in these reactions are crucial for understanding its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,1’-BIPHENYL-2-SULFONIC ACID: Similar structure but contains a sulfonic acid group instead of a sulfinic acid group.
2-NAPHTHYL SULFINIC ACID: Contains a naphthalene ring instead of a biphenyl structure.
BENZENESULFINIC ACID: Contains a single benzene ring with a sulfinic acid group.
Uniqueness
1,1’-BIPHENYL-2-SULFINIC ACID is unique due to its biphenyl structure, which provides distinct reactivity and properties compared to other sulfinic acids.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-phenylbenzenesulfinic acid |
InChI |
InChI=1S/C12H10O2S/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |
InChI Key |
LZCLZDCSBDVAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)O |
Synonyms |
biphenyl-2-sulfinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















